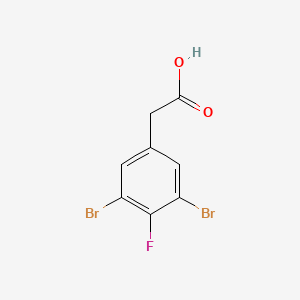

3,5-Dibromo-4-fluorophenylacetic acid

Description

3,5-Dibromo-4-fluorophenylacetic acid is a halogenated aromatic compound featuring a phenylacetic acid backbone substituted with bromine atoms at the 3 and 5 positions and a fluorine atom at the 4 position. The presence of halogens (Br, F) and the acetic acid moiety likely influence its reactivity, solubility, and biological activity, making it a candidate for further investigation .

Properties

IUPAC Name |

2-(3,5-dibromo-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAROKOGBXHLVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Strategy

Bromination : The introduction of bromine atoms at the 3 and 5 positions is commonly achieved by electrophilic aromatic substitution using bromine in the presence of catalysts such as iron(III) bromide or aluminum bromide. This method ensures regioselective dibromination on the aromatic ring.

Fluorination : The fluorine atom at the 4 position is introduced either by starting with a fluorinated aniline or phenyl precursor or by nucleophilic aromatic substitution using fluorinating agents such as potassium fluoride or cesium fluoride on appropriately activated intermediates.

Phenylacetic Acid Formation

A widely used industrially viable method involves the diazotization of substituted anilines followed by addition of vinylidene chloride and subsequent hydrolysis to form the phenylacetic acid structure. The process typically includes:

- Diazotization of 4-fluoro-3,5-dibromoaniline under acidic conditions (e.g., hydrochloric acid) at low temperatures (around -5 °C to 5 °C).

- Addition of vinylidene chloride in the presence of phase transfer catalysts such as tetrabutylammonium salts and copper catalysts (e.g., cuprous chloride or cuprous oxide).

- Reaction incubation at controlled temperatures (60–120 °C) under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Hydrolysis of the intermediate trichloroethyl derivatives in acidic media (e.g., hydrochloric acid or sulfuric acid) at elevated temperatures (80–95 °C) to yield the phenylacetic acid.

Purification

- The crude product is typically purified by recrystallization using solvents such as toluene, dichloromethane, chloroform, or 1,2-dichloroethane.

- Recrystallization conditions are optimized to achieve high purity (HPLC purity > 95%) and well-defined melting points.

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Diazotization | 4-fluoro-3,5-dibromoaniline, 20% HCl, sodium nitrite, vinylidene chloride, tetrabutylammonium chloride, cuprous chloride, -5 °C to 5 °C | Diazotization and addition of vinylidene chloride form 1-(2,2,2-trichloroethyl)-3,5-dibromo-4-fluorobenzene intermediate | Intermediate isolated by extraction and solvent removal |

| 2. Hydrolysis | Intermediate, 30% HCl or 17% H2SO4, 80–95 °C, nitrogen atmosphere | Hydrolysis of trichloroethyl intermediate to 3,5-dibromo-4-fluorophenylacetic acid | Crude product filtered, washed, and dried |

| 3. Purification | Recrystallization from toluene or dichloroethane | Purification to achieve >99% purity | Final product with melting point characteristic of pure compound |

- The diazotization step is temperature-sensitive; maintaining low temperatures (-5 to 5 °C) is critical to control the reaction rate and avoid side reactions.

- Use of phase transfer catalysts and copper salts enhances the efficiency of vinylidene chloride addition.

- Hydrolysis under acidic conditions requires careful temperature control (80–95 °C) and inert atmosphere to maintain product stability.

- Recrystallization solvent choice affects purity and yield; toluene and dichloroethane are preferred due to their solvent properties and ease of removal.

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Diazotization Temp. | -5 °C to 5 °C | Low temp to avoid decomposition |

| Vinylidene Chloride Addition | Dropwise at -5 °C to 5 °C | Controlled addition rate |

| Hydrolysis Temp. | 80–95 °C | Acidic medium, nitrogen atmosphere |

| Catalysts | Cuprous chloride/oxide, tetrabutylammonium salts | Phase transfer and copper catalysis |

| Recrystallization Solvent | Toluene, dichloroethane, chloroform | Solvent choice affects purity |

| Product Purity (HPLC) | >95% to >99% | High purity required for applications |

- The described method is scalable and suitable for industrial production due to mild reaction conditions, readily available reagents, and straightforward purification steps.

- The use of vinylidene chloride as a key reagent in the diazotization addition step is crucial for efficient formation of the phenylacetic acid side chain.

- Nitrogen or inert gas protection during hydrolysis prevents oxidation or side reactions, ensuring stable product quality.

- Recrystallization yields products with consistent melting points and high purity, critical for pharmaceutical or advanced material applications.

The preparation of this compound involves selective halogenation and a diazotization-vinylidene chloride addition-hydrolysis sequence under controlled conditions. Optimization of reaction parameters and purification techniques enables the production of high-purity compound suitable for research and industrial use. This method balances efficiency, cost, and scalability, making it a preferred approach in the synthesis of halogenated phenylacetic acids.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-fluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

3,5-Dibromo-4-fluorophenylacetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-fluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include halogenated benzoic acids, phenylarsenic acids, and amino-substituted derivatives. Functional group differences (e.g., carboxylic acid vs. ester vs. arsenic acid) significantly alter properties:

Physicochemical Properties

- Solubility: The arsenic analog (3,5-dibromo-4-hydroxyphenylarsenic acid) shows high solubility in methanol but low solubility in ethyl alcohol or acetone, likely due to polar arsenic groups .

- Acidity : Benzoic acid derivatives (e.g., 3,5-dibromo-4-methylbenzoic acid) are stronger acids than phenylacetic acids due to the direct attachment of the carboxylic acid group to the aromatic ring .

Reactivity and Stability

- Halogen Reactivity : Bromine substituents in this compound may undergo nucleophilic substitution or participate in cross-coupling reactions, similar to brominated benzoic acids .

- Thermal Stability : Analogous compounds like 3,5-dibromo-4-methylbenzoic acid decompose under high temperatures, releasing irritant gases, suggesting similar precautions are needed for the target compound .

Biological Activity

3,5-Dibromo-4-fluorophenylacetic acid is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylacetic acid backbone with two bromine atoms at the 3 and 5 positions and a fluorine atom at the 4 position. Its molecular formula is C9H7Br2F O2, with a molecular weight of approximately 311.93 g/mol. The presence of halogens (bromine and fluorine) significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance its binding affinity to various enzymes and receptors, allowing it to modulate biological pathways effectively.

Key Mechanisms Include:

- Enzyme Inhibition: The compound acts as an enzyme inhibitor, potentially interfering with metabolic processes by binding to active sites or altering enzyme conformations.

- Receptor Modulation: It may influence receptor signaling pathways, impacting cellular responses and physiological functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties: Studies indicate that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential: Preliminary investigations suggest that it may possess anticancer properties by inhibiting tumor cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects: The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition: A study demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of enzyme activity | |

| Antimicrobial Activity | Effective against specific bacterial strains | |

| Anticancer Activity | Inhibits proliferation of cancer cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at varying concentrations, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to significant apoptosis (programmed cell death) in tumor cells. This effect was attributed to the compound’s ability to disrupt critical signaling pathways involved in cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.